molecular formula C20H29NO4 B11082769 3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B11082769
M. Wt: 347.4 g/mol
InChI Key: UVGFPVDJCRFIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE is an organic compound with a complex structure that includes a cyclohexyl ring, an anilino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the anilino group, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(4-ethoxyanilino)-oxomethyl]amino]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
  • 3-cyclohexene-1-carboxylic acid, 3,4-dimethyl-6-(4-methylbenzoyl)-2-[(5-chloro-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid

Uniqueness

3,4-DIMETHYLCYCLOHEXYL 4-(4-ETHOXYANILINO)-4-OXOBUTANOATE is unique due to its specific structural features, such as the combination of a cyclohexyl ring with an anilino group and a butanoate ester. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(4-ethoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C20H29NO4/c1-4-24-17-9-6-16(7-10-17)21-19(22)11-12-20(23)25-18-8-5-14(2)15(3)13-18/h6-7,9-10,14-15,18H,4-5,8,11-13H2,1-3H3,(H,21,22)

InChI Key

UVGFPVDJCRFIPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC2CCC(C(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.